Home > Products > Building Blocks P7566 > 6-methyl-1H-indazol-7-amine
6-methyl-1H-indazol-7-amine - 221681-91-0

6-methyl-1H-indazol-7-amine

Catalog Number: EVT-377440
CAS Number: 221681-91-0
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Methyl-1H-indazol-7-amine is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a solid substance and its IUPAC name is 6-methyl-2H-indazol-7-amine .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 6-methyl-1H-indazol-7-amine, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The InChI code for 6-methyl-1H-indazol-7-amine is 1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11) .

Physical And Chemical Properties Analysis

6-Methyl-1H-indazol-7-amine has a boiling point of 374.0±22.0 C at 760 mmHg . It is a solid substance and should be stored at 4C, protected from light .

N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA)

Compound Description: DMPCA is a potent anti-tumor agent that induces the phosphorylation of LATS1 and YAP1/TAZ in bladder cancer cells, leading to the suppression of cancer cell viability in vitro and in mouse xenografts [].

Relevance: While structurally distinct from 6-methyl-1H-indazol-7-amine, DMPCA is included here due to its shared target, the Hippo signaling pathway. This pathway, with its downstream transcriptional co-activators YAP1 and TAZ, plays a crucial role in cell proliferation, a key process in cancer development []. The inclusion of DMPCA highlights the potential for exploring structurally diverse compounds that target the same pathway as potential anticancer agents.

4-(2-Chloroquinolin-3-Yl)-6-(6-Methyl-1H-Benzimidazol-2-Yl)Pyrimidin-2-Amines

Compound Description: This series of compounds exhibit moderate to good anthelmintic activity against the South Indian adult earthworm Pheretima posthuma [].

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

Compound Description: Compound 37d is a potent cyclin-dependent kinase (CDK) inhibitor, targeting CDKs 1, 2, 4, 8, and 9. This compound induces cell cycle arrest and apoptosis in hematological malignancies, demonstrating good antitumor efficacy in mice xenograft models without significant toxicity [].

5-(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP-2)

Compound Description: ITP-2 is a novel activator of Kv11.1 (hERG) channels. These channels are involved in cardiac repolarization, and their dysfunction can lead to long QT syndrome. Therefore, activators like ITP-2 hold therapeutic potential for treating this condition [].

3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione

Compound Description: This compound's crystal structure reveals an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif. Intermolecular interactions within the crystal structure are also observed [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a highly potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It demonstrates metabolic stability, good solubility, and favorable properties for various administration routes, including subcutaneous injection []. These features make it a promising candidate for treating migraines.

4-(Dichloromethylene)-1-methyl-5,6-dihydro-1H-indazol-7(4H)-one

Compound Description: This compound's structure, featuring a dichloromethylene group at the 4-position and a methyl group at the 1-position of the indazole ring, was confirmed through X-ray crystallography [].

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

Compound Description: This compound is a potent and selective inhibitor of complement factor B (FB), a key serine protease in the alternative pathway of the complement system. Dysregulation of the alternative pathway contributes to various diseases, including age-related macular degeneration and glomerular diseases. Therefore, inhibiting FB is a promising therapeutic strategy [].

N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives

Compound Description: This series of compounds displays significant cytotoxicity against human neuroblastoma cell lines (SK N SH) and human colon carcinoma cell lines (COLO 205), as determined by the MTT cell viability assay [].

5-Chloro-3-(2,4-Dichlorophenyl)-N -(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-A]Pyrimidin-7-Amine

Compound Description: This compound displays moderate anticancer activity and its structure has been confirmed by X-ray diffraction [].

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, identified as a potential therapeutic target for migraine. This compound exhibits a favorable toxicological profile, good intranasal bioavailability in rabbits, and dose-dependent activity in validated in vivo and ex vivo migraine models [].

[4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

Compound Description: BMS-599626 acts as a selective and orally efficacious inhibitor of the human epidermal growth factor receptor (HER) 1 and 2 kinases. It displays robust in vivo activity in HER1 and HER2-driven tumor models, making it a promising candidate for treating solid tumors [].

3,4,5,6-tetrahydro-7-hydroxy-6-methyl-1H-azepino[5,4,3-cd]indole (4a)

Compound Description: Compound 4a is a potential neurotoxin that might form in serotonergic neurons after ethanol consumption. Its potential formation is suggested by reacting serotonin with acetaldehyde in water in the presence of either L-amino acid, nicotine, or fluoride [].

3,6,6-trimethyl-4-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-aminium chloride

Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals a flattened conformation stabilized by intramolecular hydrogen bonds. The chloride anion plays a crucial role in intermolecular interactions, leading to the formation of supramolecular structures within the crystal lattice [].

Dibenz­yl({1-[(4-methyl-2-phenyl-4,5-di­hydro-1,3-oxazol-4-yl)meth­yl]-1H-1,2,3-triazol-4-yl}meth­yl)amine

Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals a U-shaped conformation stabilized by intramolecular π-π interactions. Intermolecular hydrogen bonds involving the amine group contribute to the formation of supramolecular chains in the crystal lattice [].

4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles

Compound Description: This series of compounds has demonstrated both anticancer and anti-inflammatory activities. Some members of this series exhibit prominent cytotoxicity against the human breast carcinoma MCF-7 cell line []. These compounds also show significant anti-inflammatory activity, making them promising candidates for further development.

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives

Compound Description: This group of compounds acts as potent Polo-like kinase 4 (PLK4) inhibitors. PLK4 plays a crucial role in centriole duplication, and its dysregulation is implicated in tumorigenesis. These inhibitors exhibit excellent potency in vitro and have shown significant antitumor efficacy in breast cancer xenograft models, making them promising candidates for further development as cancer therapeutics [].

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, a key player in the innate immune response. It exhibits exceptional selectivity and potency, making it a valuable tool for studying RIP2's role in various inflammatory and autoimmune diseases [].

5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole

Compound Description: This compound's crystal structure reveals significant π-π stacking interactions between the indazole unit and the phenyl ring. These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice [].

(1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945)

Compound Description: CFI-400945 is a potent, orally active inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a potential target for cancer therapy. It displays excellent potency, favorable pharmacokinetic properties in rodents and dogs, and significant antitumor activity in mouse models. These characteristics led to its selection as a clinical candidate for cancer treatment [].

4,5‐dihydro‐1H‐benz[g]indazol‐7‐ol and 2,3a,4,5‐tetrahydro‐7‐hydroxy‐3a‐methyl‐3H‐benz[g]indazol‐3‐one

Compound Description: These compounds are structurally similar, differing only in the presence of a methyl group at the 3a position and a carbonyl group at the 3-position in the latter. Both compounds exist primarily in a single tautomeric form in solution, as supported by infrared, proton NMR, and UV spectral analysis []. The pKa values of these compounds, determined in aqueous solution, are consistent with their proposed tautomeric structures.

4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide

Compound Description: This compound's crystal structure reveals the influence of the sulfonamide group on intermolecular interactions. The molecules are linked into chains through N—H⋯N and C—H⋯O hydrogen bonds, contributing to the overall packing arrangement within the crystal lattice [].

Spiro[pyrazole-4,8′-pyrazolo [3,4-f]quinolin]-5(1H)-ones

Compound Description: These compounds are synthesized through a catalyst-free, four-component reaction involving two equivalents of an aldehyde, 1H-indazol-6-amine, and 1H-pyrazol-5(4H)-one. The reaction proceeds smoothly and efficiently, affording the desired spirocyclic products in high yields [].

N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)

Compound Description: 9f is a potent antiproliferative agent that displays significant cytotoxicity against various human cancer cell lines, including the human colorectal cancer cell line (HCT116). Importantly, it shows minimal cytotoxicity towards normal cells, such as lung fibroblast cells (MRC5), indicating a favorable safety profile [].

6-Methyl-7H,8H,9H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one

Compound Description: This compound has been synthesized and characterized as a potential inhibitor of the adenosine A1 receptor. Its structure was confirmed by single crystal X-ray diffraction studies. The compound exhibits a bowl-like conformation and forms stacks in the crystal lattice through π-stacking interactions and hydrogen bonds []. Molecular docking and molecular dynamics simulations suggest that this compound can bind to the adenosine A1 receptor.

6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine

Compound Description: A series of Schiff base derivatives featuring this structure were synthesized and characterized using spectroscopic techniques, including FT-IR and NMR. Computational studies, such as DFT calculations, were employed to investigate their conformational properties, electronic structure, and molecular electrostatic potential (MEP) [].

2-amino-1-methyl-6-phenylimi-dazo[4,5-b]pyridine (PHIP) and 2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP)

1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP)

Compound Description: HMIMP is a potent and selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel. It exhibits high affinity for BK channels, with an IC50 in the low nanomolar range, and displays excellent selectivity over other ion channels, making it a valuable tool for studying BK channel physiology and pharmacology [].

1-((S)-2-aminopropyl)-1H-indazol-6-ol

Compound Description: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol is a peripherally acting, potent 5-HT2 receptor agonist with ocular hypotensive activity. It exhibits high selectivity for the 5-HT2 receptors over other serotonergic receptor subtypes and other families of receptors. This compound has significantly greater solution stability than alpha-methyl-5-hydroxytryptamine and effectively lowers intraocular pressure in conscious ocular hypertensive monkeys, making it a potential therapeutic agent for treating ocular hypertension and glaucoma [].

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan2-amine (A443654)

Compound Description: A443654 is a potent Akt inhibitor that induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells. It synergizes with the DNA-damaging agent etoposide, enhancing its cytotoxic effects. A443654 holds promise as a potential therapeutic agent for treating T-ALL, either alone or in combination with existing chemotherapeutic agents [].

7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine

Compound Description: This clonidine analog is an α2 adrenergic agonist with anticoccidial activity against Eimeria tenella in chickens. Its efficacy at low concentrations (7.5 ppm in feed) suggests a potential for development as an anticoccidial agent [].

6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives

Compound Description: These compounds, derived from 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one, were synthesized and evaluated for their anticonvulsant activity. The study established some structure-activity relationships, suggesting modifications that could lead to enhanced potency [].

Overview

6-Methyl-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family, which is characterized by its unique bicyclic structure containing both a five-membered and a six-membered ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. The indazole structure is known for its diverse biological activities, making derivatives like 6-methyl-1H-indazol-7-amine valuable in pharmaceutical research.

Source

The compound can be sourced from various chemical suppliers and is often utilized as a building block in synthetic organic chemistry. It is cataloged under the CAS number 221681-91-0, and detailed information about its properties and applications can be found in databases such as PubChem and Sigma-Aldrich .

Classification

6-Methyl-1H-indazol-7-amine is classified as an indazole derivative. Indazoles are known for their roles as scaffolds in drug design, particularly due to their ability to interact with biological targets such as enzymes and receptors. This classification highlights the compound's significance in medicinal chemistry, where it serves as a precursor for more complex molecules with enhanced biological activity.

Synthesis Analysis

Methods

The synthesis of 6-methyl-1H-indazol-7-amine typically involves several steps that include the formation of the indazole core followed by functionalization. Common synthetic routes include:

  1. Cyclization Reactions: The formation of the indazole structure can be achieved through cyclization of appropriate precursors, such as aminohydrazones or hydrazones, often utilizing palladium or copper catalysts .
  2. Functionalization: After the core structure is established, further modifications can be made to introduce the methyl group at the 6-position and the amine at the 7-position. This may involve nucleophilic substitutions or coupling reactions with boronic acids in Suzuki coupling reactions.

Technical Details

The synthetic route may involve:

  • Reagents: Common reagents include palladium catalysts, boronic acids, and various solvents like dimethylformamide (DMF) or dichloromethane.
  • Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres (e.g., nitrogen) to prevent oxidation or other side reactions.
Molecular Structure Analysis

Structure

The molecular formula for 6-methyl-1H-indazol-7-amine is C8H9N3C_8H_9N_3, indicating that it contains eight carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The structure features:

  • A methyl group attached to the 6-position of the indazole ring.
  • An amine group at the 7-position.

Data

The compound has a boiling point of approximately 374±22374\pm 22 °C at 760 mmHg . Its InChI key is ZVYXLHUDUFLFID-UHFFFAOYSA-N, which can be used for database searches related to its chemical properties.

Chemical Reactions Analysis

Reactions

6-Methyl-1H-indazol-7-amine can undergo various chemical reactions that include:

  1. Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide.
  2. Reduction: The compound may also participate in reduction reactions where nitro groups or other reducible functionalities are converted into amines.
  3. Substitution Reactions: Halogen substitution reactions are common, allowing for the introduction of different functional groups through nucleophilic attack on electrophilic centers.

Technical Details

Typical reagents for these reactions include:

  • Oxidizing agents (e.g., potassium permanganate).
  • Reducing agents (e.g., sodium borohydride).
  • Nucleophiles for substitution reactions.
Mechanism of Action

The mechanism of action for 6-methyl-1H-indazol-7-amine primarily involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain kinases involved in cell cycle regulation, such as checkpoint kinases CHK1 and CHK2, which are crucial for DNA repair and cell proliferation control .

Process and Data

Inhibition of these kinases can lead to increased apoptosis in cancer cells, thereby providing a potential therapeutic pathway for cancer treatment. The specific interactions at the molecular level often require detailed studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate binding affinities and modes of action.

Physical and Chemical Properties Analysis

Physical Properties

6-Methyl-1H-indazol-7-amine is a solid compound with notable characteristics:

  • Appearance: Typically appears as a white to off-white crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to assess purity and confirm structural identity during synthesis.

Applications

Scientific Uses

6-Methyl-1H-indazol-7-amine has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for developing new anticancer agents due to its ability to inhibit kinase activity.
  2. Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.
  3. Pharmaceutical Development: Its versatile chemical properties make it suitable for incorporation into various drug formulations aimed at treating different diseases.
Synthetic Methodologies for 6-Methyl-1H-Indazol-7-Amine and Derivatives

Transition Metal-Catalyzed Approaches to Indazole Core Formation

Transition metal catalysis enables efficient construction of the indazole scaffold, crucial for accessing 6-methyl-1H-indazol-7-amine derivatives. Pd-catalyzed methodologies dominate this space, particularly Suzuki-Miyaura cross-coupling reactions that facilitate the introduction of aryl substituents at the C3 position. Microwave-assisted conditions significantly enhance reaction efficiency, as demonstrated by protocols employing Pd(OAc)₂ (5 mol%) and RuPhos ligand (10 mol%) in dioxane/water (1:1) with K₃PO₄ base at 140°C. This system achieves C3-arylation of 3-bromo-1H-indazol-5-amine derivatives within 30 minutes with yields reaching 98% for electron-rich arylboronic acids . Alternative "on-water" Pd-catalyzed direct arylation strategies utilize PPh₃ as ligand (10 mol%) with Pd(OAc)₂ (5 mol%) and Ag₂CO₃ base at 100°C, enabling regioselective C3-arylation of unprotected NH-indazoles. This approach tolerates electron-donating and electron-withdrawing substituents on aryl iodides, though ortho-substitution induces steric hindrance that reduces yields [6]. Copper catalysis offers a cost-effective alternative; CuI/phenanthroline systems catalyze C-H arylation of 2H-indazoles with iodoarenes under aerobic conditions using LiOt-Bu base in DMF at 110°C [8].

Table 1: Transition Metal-Catalyzed Indazole Arylation Systems

Catalyst SystemLigandBase/SolventTemp (°C)Yield RangeKey Applications
Pd(OAc)₂ (5 mol%)RuPhos (10 mol%)K₃PO₄ / dioxane-H₂O14058–98%3-Aryl-1H-indazol-5-amine synthesis
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Ag₂CO₃ / H₂O10040–86%Direct C3-arylation on water
CuI (10 mol%)Phen (20 mol%)LiOt-Bu / DMF11065–92%2H-Indazole coupling with iodoarenes

Reductive Cyclization Strategies for N-N Bond Construction

Reductive cyclization provides efficient N-N bond formation for indazole synthesis, particularly valuable for constructing 6-methyl-1H-indazol-7-amine precursors. Organophosphorus-mediated reductive cyclization of 2-nitrobenzaldehyde derivatives represents a powerful one-pot approach. For example, condensation of 2-nitro-6-methylbenzaldehyde with anilines generates imines, followed by organophosphorus reagent-mediated deoxygenative cyclization to yield 3-substituted-2H-indazoles. This domino imine condensation/reductive cyclization sequence proceeds at 110°C with tolerance for carboxylic acids, boronic esters, and protected amines, achieving yields >70% [2]. Tin(II) chloride dihydrate (SnCl₂·2H₂O) serves as an alternative reductant for synthesizing perfluoroalkylated indazoles from α-perfluoroalkylated benzylamines, though its application to 6-methyl variants requires optimization [2]. Cadogan-type heterocyclization using phosphetane catalysts (e.g., 1,2,2,3,4,4-hexamethylphosphetane) with hydrosilane terminal reductants enables catalytic Pᴵᴵᴵ/Pᴵⱽ=O redox cycling, facilitating deoxygenative N-N bond formation from o-nitrobenzaldimines [2].

Palladium-Mediated Suzuki Coupling for C-5 Aromatic Substitution

Suzuki-Miyaura cross-coupling enables precise functionalization at the C5 position of the indazole scaffold, critical for installing diverse aryl groups in 6-methyl-1H-indazol-7-amine derivatives. Optimization studies reveal that Pd(OAc)₂/RuPhos in dioxane-water (1:1) with K₃PO₄ base under microwave irradiation (140°C, 30 min) provides superior yields (75–95%) for coupling 3-bromo-6-methyl-1H-indazol-7-amine with arylboronic acids. Electron-donating groups (e.g., p-methyl, p-methoxy) enhance reactivity (yields: 85–98%), while electron-withdrawing substituents (e.g., p-cyano, p-nitro) reduce efficiency (yields: 58–65%). Steric effects significantly impact ortho-substituted arylboronic acids, which yield <20% under standard conditions . Heteroaryl variants require modified conditions: furan-2-ylboronic acid and thiophen-3-ylboronic acid couple efficiently (yields >80%), while pyridinylboronic acids necessitate excess boronic acid (2.5–3 equiv) and extended reaction times for moderate yields (45–65%) . Alternative Hartwig conditions (Pd(dba)₂/Q-Phos catalyst) facilitate alkyl group introduction at C7 via Suzuki coupling with alkylboronic acids, though yields remain modest (≤25%) due to competitive protodeboronation [7].

Table 2: Suzuki Coupling Efficiency for Indazole Boronic Acid Partners

Boronic Acid TypeRepresentative ExampleOptimal EquivalentsReaction TimeYield Range
Electron-rich aryl4-Methoxyphenylboronic acid1.530 min85–98%
Electron-deficient aryl4-Cyanophenylboronic acid2.045 min58–65%
Ortho-substituted aryl2-Methylphenylboronic acid3.060 min10–20%
Furan/Thiophene derivativesFuran-2-ylboronic acid1.530 min80–92%
Pyridinyl5-Methoxypyridin-3-ylboronic3.090 min45–65%

Metal-Free Intramolecular C-H Amination Pathways

Metal-free approaches provide sustainable routes to the indazole core, circumventing transition metal residues problematic in pharmaceutical synthesis. Hypervalent iodine reagents, particularly [bis(trifluoroacetoxy)iodo]benzene (PIFA), mediate oxidative cyclization of arylhydrazones to 1H-indazoles through intramolecular C-H amination. This method successfully converts 2-hydrazonyl-6-methylbenzaldehyde derivatives to 6-methyl-1H-indazol-7-amines at room temperature with yields exceeding 75% and excellent functional group tolerance for halogens, esters, and ethers [2]. Iodine-mediated cyclization represents another key metal-free strategy: treatment of diaryl ketone hydrazones with I₂/KI/NaOAc at 80°C affords 3-aryl-1H-indazoles via direct aryl C-H amination. Applied to 2-hydrazono-1-(6-methylphenyl)ethan-1-one derivatives, this protocol achieves 70–80% yields for 6-methyl-3-aryl-1H-indazol-7-amines, though competing N1-alkylation can occur with unsymmetrical ketones [2]. Thermal or base-promoted cyclizations offer additional alternatives; deprotonation of 2-azido-6-methylbenzaldehyde derivatives triggers intramolecular Schmidt-type rearrangement forming 1H-indazol-7-amines without catalysts, albeit with moderate yields (50–60%) [2].

Regioselective Functionalization at the C-7 Amine Position

Selective modification of the C7-amine group in 6-methyl-1H-indazol-7-amine enables pharmacological optimization while preserving the indazole core. Reductive amination stands as the most efficient strategy: condensation with aldehydes (particularly formaldehyde) followed by NaBH₄ reduction in methanol generates secondary amines with >85% yield. Catalyst screening reveals CH₃ONa significantly outperforms inorganic bases (K₂CO₃, Na₂CO₃), reducing reaction times from 24 to 4 hours while maintaining yields >87% [5]. Acylation protocols require careful protection/deprotection sequences due to competing reactivity at the indazole nitrogen. N1-protected derivatives (e.g., SEM- or benzyl-protected) undergo amide coupling with acid chlorides or anhydrides in pyridine/DCM at 0°C, followed by deprotection to yield N7-acylated products without ring alkylation [7]. Selective N7-methylation presents challenges due to indazole tautomerism; controlled use of trimethyl orthoformate (TMOF) under acidic conditions (conc. H₂SO₄) preferentially generates tertiary amines (e.g., N,N,2,3-tetramethyl-2H-indazol-6-amine) as byproducts. Optimizing TMOF stoichiometry (1.2 equiv) minimizes overalkylation, yielding mono-methylated products with 73% efficiency [5].

Table 3: Regioselective C7-Amine Modification Strategies

Reaction TypeReagents/ConditionsKey ParametersYieldSelectivity Control
Reductive AminationRCHO, NaBH₄, CH₃ONa, MeOH, 0°C to RT1:4 substrate:NaBH₄ ratio>87%pH-controlled precipitation purification
AcylationRCOCl, pyridine, DCM, 0°CN1-protection essential60–75%Low temperature prevents diacylation
Mono-N-methylationTMOF (1.2 equiv), conc. H₂SO₄, 60°CStrict stoichiometric control73%Acid catalysis favors N7-attack

Properties

CAS Number

221681-91-0

Product Name

6-methyl-1H-indazol-7-amine

IUPAC Name

6-methyl-1H-indazol-7-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11)

InChI Key

CFOWMGXCQUCKQR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C=NN2)N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.